Methyl 3-(3-boronobenzamido)propionate

Lipophilicity Drug Design Physicochemical Properties

Many researchers face non-selective boronic acid sensors and synthetic intermediates lacking orthogonal functionality. This meta-boronic acid building block solves both: • Selective D-ribose recognition: 50% fluorescence quenching at 0.0146 M, pH 7.4, with discrimination against glucose/mannose. • Bifunctional scaffold: boronic acid for Suzuki coupling + masked carboxylic acid for downstream diversification. • Room-temp stable; favorable LogP (-0.95) enables aqueous assays without co-solvents.

Molecular Formula C11H14BNO5
Molecular Weight 251.05 g/mol
CAS No. 957034-72-9
Cat. No. B1452954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-boronobenzamido)propionate
CAS957034-72-9
Molecular FormulaC11H14BNO5
Molecular Weight251.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCCC(=O)OC)(O)O
InChIInChI=1S/C11H14BNO5/c1-18-10(14)5-6-13-11(15)8-3-2-4-9(7-8)12(16)17/h2-4,7,16-17H,5-6H2,1H3,(H,13,15)
InChIKeyHOSNWHARMRFHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-boronobenzamido)propionate Overview


Methyl 3-(3-boronobenzamido)propionate (CAS 957034-72-9) is a specialized organoboron compound classified as a meta-substituted phenylboronic acid derivative [1]. With the molecular formula C₁₁H₁₄BNO₅ and a molecular weight of 251.05 g/mol, it features a boronic acid group at the meta position of a benzamide scaffold linked to a β-alanine methyl ester chain . This architecture distinguishes it from its closest analogs—the para-substituted isomer (CAS 957034-76-3) and the ethyl ester variant (CAS 850567-28-1)—in both its physicochemical profile and its reactivity in downstream applications [2]. As a bifunctional building block, it contains both a boronic acid moiety for Suzuki-Miyaura cross-coupling and a protected carboxylic acid handle, making it a strategic intermediate for medicinal chemistry and sensor development .

1
Meta-substituted boronic acid building block. Core scaffold for Suzuki-Miyaura cross-coupling and sensor development.
Architecture distinct from para-isomer; enables unique diol-binding selectivity.
2
Bifunctional intermediate. Protected carboxylic acid handle supports sequential diversification in medicinal chemistry.
3
Aqueous-compatible scaffold. Hydrophilic profile supports physiological buffer and aqueous-phase application fit.

Generic Substitution Fails for Methyl 3-(3-boronobenzamido)propionate


Substituting Methyl 3-(3-boronobenzamido)propionate with a generic phenylboronic acid or even a close structural analog introduces quantifiable liabilities that can derail a synthetic campaign. The meta-substitution pattern directly influences the compound's electronic character and, consequently, the pH-dependent stability of its boronate ester complexes—a critical parameter for sensor applications where the target compound's motif has been specifically optimized for selective D-ribose recognition at physiological pH [1]. Swapping the methyl ester for the more lipophilic ethyl ester (LogP = -0.56) alters the hydrophilicity profile (target LogP = -0.95) and increases steric bulk, which can negatively impact both reaction kinetics in coupling steps and the solubility of intermediates . These are not trivial aesthetic differences; they are well-documented, class-level physicochemical shifts that demand precise structural selection rather than ad-hoc analog replacement [2].

Regiochemistry
Meta-substituted target (CAS 957034-72-9): selective D-ribose sensor motif.
Para-substituted isomer (CAS 957034-76-3): different diol-binding stability; cannot replicate D-ribose recognition behavior.
Ester handle
Methyl ester target: hydrophilic profile (LogP context) and room-temperature storage.
Ethyl ester analog (CAS 850567-28-1): higher lipophilicity, steric bulk, and requires 2–8°C cold-chain; may shift solubility and kinetics.
Sensor context
Optimized for fluorescence quenching-based D-ribose recognition at pH 7.4.
Generic phenylboronic acid: pH-dependent stability and selectivity profile may not transfer without meta-motif optimization.

Methyl 3-(3-boronobenzamido)propionate: Comparative Evidence


Hydrophilicity Advantage vs. Ethyl Ester

The methyl ester, Methyl 3-(3-boronobenzamido)propionate, exhibits a computed LogP of -0.95, which is substantially more hydrophilic than its direct ethyl ester analog (LogP = -0.56) [1]. This difference of ΔLogP = -0.39 indicates that the target compound has a pronounced preference for aqueous environments, a critical parameter for applications requiring water solubility such as physiological sensor design or aqueous-phase bioconjugation .

Hydrophilicity Context
Cross-study comparable
Target LogP = -0.95 vs. ethyl ester LogP = -0.56 (ΔLogP = -0.39).
Supports aqueous-phase application fit.
Computed property data; verify with experimental solubility.
Lipophilicity Drug Design Physicochemical Properties

Meta vs. Para Regiochemistry Advantage

The boronic acid group at the meta position (3-substituted) offers a distinct electronic environment compared to the para isomer (CAS 957034-76-3). Meta-substituted phenylboronic acids are well-documented to exhibit different acidity constants (pKa) and diol-binding stability constants (β₁₁₋₁) compared to their para counterparts, a consequence of the inductive versus resonance effects at each position [1][2]. The specific meta architecture of the target compound has been utilized as the key recognition element in a water-soluble diboronic acid fluorescent sensor that achieves selective fluorescence quenching for D-ribose over other monosaccharides at physiological pH 7.4 [3].

Regiochemistry Comparison
Class-level inference
Meta sensor: 50% D-ribose quenching at 0.0146 M, pH 7.4; para isomer lacks reported comparable sensing data.
Supports meta-scaffold sensor design fit.
Sensor specificity is architecture-dependent; review class-level pKa/diol stability data.
Regiochemistry Boronate Ester Sensor Design Molecular Recognition

Lower Molecular Weight, Same PSA vs. Ethyl Ester

Both the target methyl ester and its ethyl ester analog share an identical computed Polar Surface Area (PSA) of 95.9 Ų [1]. However, the target compound achieves this key determinant of membrane permeability and bioavailability with a molecular weight advantage of 14.02 g/mol (251.05 vs. 265.07 g/mol). This translates to a quantifiably higher Fraction of sp³ carbon atoms (Fsp³) and a lower molecular weight for the same hydrogen-bonding capacity, which are favorable attributes in fragment-based drug discovery and lead optimization campaigns where ligand efficiency metrics (e.g., LE = 1.4 pKᵢ / heavy atom count) are critical gatekeepers [2].

Ligand Efficiency
Supporting evidence
PSA identical (95.86 Ų); MW reduction 14.02 g/mol vs. ethyl ester.
Supports fragment-based library fit.
Computed data; validated for procurement context.
Ligand Efficiency Medicinal Chemistry Fragment-Based Drug Discovery

Room Temperature Storage Advantage

Multiple vendor datasheets specify that Methyl 3-(3-boronobenzamido)propionate can be stored at room temperature, while the ethyl ester analog requires more restrictive storage conditions of 2-8°C under an inert gas atmosphere [1]. Specifically, Macklin specifies '2-8°C, 惰性气体' (inert gas) for the ethyl ester, introducing additional operational cost and complexity for inventory management [2].

Storage Condition
Supporting evidence
Target: room temperature. Ethyl ester: 2–8°C under inert gas.
Simplifies inventory management.
Vendor-stated specifications; confirm with COA.
Stability Storage Supply Chain Procurement

Methyl 3-(3-boronobenzamido)propionate Applications


Fluorescent D-Ribose Sensor Development

This compound's meta-boronic acid architecture is the validated core recognition motif for selective D-ribose sensing. Researchers designing diboronic acid sensors can leverage the compound's proven 'turn-off' fluorescence quenching behavior with D-ribose (50% quenching at 0.0146 M, pH 7.4) while discriminating against D-glucose, D-mannose, and other common sugars [1]. The compound's superior aqueous solubility (LogP = -0.95) is a practical advantage for developing homogeneous assays that avoid organic co-solvents .

Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

As a bifunctional building block bearing both a boronic acid and a protected carboxylic acid (methyl ester), the compound enables one-step diversification via palladium-catalyzed C-C bond formation. The lower molecular weight (251.05 g/mol) compared to the ethyl ester analog improves atom economy, while the room-temperature storage specification simplifies inventory management in high-throughput parallel synthesis workflows .

Bioconjugation & Prodrug Linker Chemistry

The meta-substituted phenylboronic acid motif has been exploited in dynamic covalent boronate chemistry for lipid prodrug nanoassemblies that release drug payloads in acidic and oxidative microenvironments [1]. This compound's preserved PSA (95.9 Ų) combined with its hydrophilic LogP (-0.95) makes it a candidate for developing water-compatible boronate ester linkers for antibody-drug conjugates or stimuli-responsive drug delivery systems .

Boronic Acid-Based Enzyme Inhibition Studies

Meta-substituted phenylboronic acids have been investigated as potential β-lactamase inhibitors and glycosidase inhibitors [1]. The distinct pKa and diol-binding stability profile of meta-substituted phenylboronic acids, as documented in systematic potentiometric studies, makes this compound a relevant scaffold for structure-activity relationship (SAR) exploration targeting serine hydrolases and other enzymes with active-site diol or nucleophilic residues .

Application
Selection Property
Validation Focus
Fluorescent D-Ribose Sensor Development
Meta-boronic acid architecture
D-ribose quenching selectivity and pH 7.4 response
Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry
Bifunctional boronic acid/methyl ester scaffold
Atom economy and room-temperature handling
Bioconjugation and Prodrug Linker Chemistry
Hydrophilic LogP and preserved PSA
Water-compatible dynamic covalent boronate formation
Boronic Acid-Based Enzyme Inhibition Studies
Meta-substituted pKa and diol-binding profile
Structure-activity relationship for serine hydrolases

Technical Documentation Hub

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